![molecular formula C6H5N3O B13794031 1h-Imidazo[4,5-f][1,4]oxazepine CAS No. 851851-73-5](/img/structure/B13794031.png)
1h-Imidazo[4,5-f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-f][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused ring system combining an imidazole ring and an oxazepine ring, which imparts unique chemical and biological properties. The structural complexity and potential therapeutic applications make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-f][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce the lactam in the absence of a catalyst . Another approach involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes, combined with isothiocyanates or isocyanates in a sequential three-component reaction process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or oxazepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
1H-Imidazo[4,5-f][1,4]oxazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique properties make it valuable in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a PI3-kinase inhibitor, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its ability to interact with other enzymes and receptors contributes to its diverse biological activities.
Comparison with Similar Compounds
1H-Imidazo[4,5-f][1,4]oxazepine can be compared with other similar heterocyclic compounds, such as:
1H-Imidazo[5,1-c][1,4]oxazine: This compound also features a fused ring system but differs in the position of the nitrogen and oxygen atoms.
1,4-Benzoxazepine: Another related compound with a benzene ring fused to an oxazepine ring, known for its pharmacological activities.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities
Properties
CAS No. |
851851-73-5 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1H-imidazo[4,5-f][1,4]oxazepine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(3-7-1)8-4-9-6/h1-4H,(H,8,9) |
InChI Key |
SLPLKCUBZDKFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=N1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)

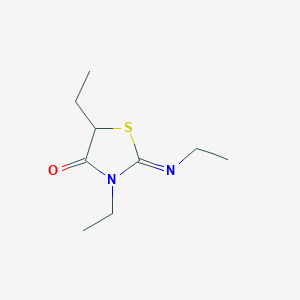


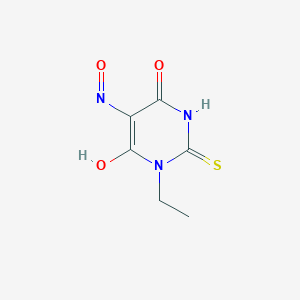

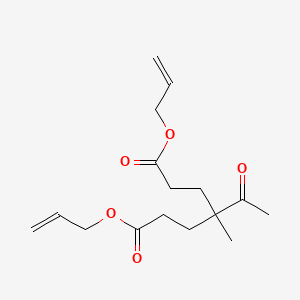
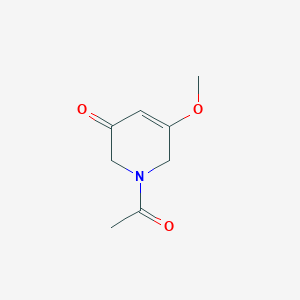
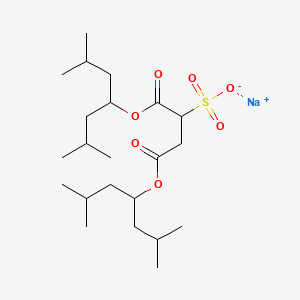
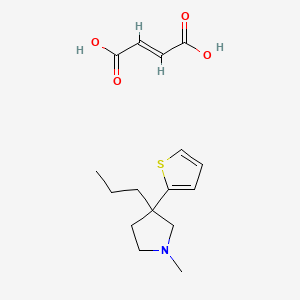
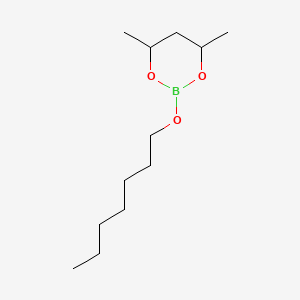
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
